Cas no 84796-70-3 (2,5-Dimethylbenzotrifluoride)

2,5-Dimethylbenzotrifluoride structure
2,5-Dimethylbenzotrifluoride structure
Product Name:2,5-Dimethylbenzotrifluoride
CAS No:84796-70-3
MF:C9H9F3
MW:174.162973165512
CID:1072663
PubChem ID:10329791
Update Time:2025-04-24

2,5-Dimethylbenzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethylbenzotrifluoride
    • 1,4-dimethyl-2-(trifluoromethyl)benzene
    • 84796-70-3
    • CS-0363767
    • SCHEMBL84053
    • 1,4-Dimethyl-2-trifluoromethylbenzene
    • AKOS005258044
    • MS-20822
    • 136822-78-1
    • RIKQFBGCNQAHBO-UHFFFAOYSA-N
    • KRVGYRHBAUMHKR-UHFFFAOYSA-N
    • 2-Fluoromethyl-p-xylene
    • DTXSID90438151
    • NMZDAEZTXCPKDJ-UHFFFAOYSA-N
    • MFCD14525506
    • MDL: MFCD14525506
    • Inchi: 1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3
    • InChI Key: RIKQFBGCNQAHBO-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)C=CC=1C)(F)F

Computed Properties

  • Exact Mass: 174.06563477g/mol
  • Monoisotopic Mass: 174.06563477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

2,5-Dimethylbenzotrifluoride Pricemore >>

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Additional information on 2,5-Dimethylbenzotrifluoride

Professional Introduction of 2,5-Dimethylbenzotrifluoride (CAS NO: 84796-70-3)

The compound 2,5-Dimethylbenzotrifluoride, also known by its CAS registry number 84796-70-3, is a fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This molecule belongs to the family of benzotrifluorides, which are derivatives of benzene with three fluorine atoms attached, making them highly fluorinated and chemically distinct from other aromatic compounds.

2,5-Dimethylbenzotrifluoride is particularly notable for its electron-withdrawing groups (EWGs), which include the trifluoromethyl group (-CF₃) at position 1 of the benzene ring and two methyl groups (-CH₃) at positions 2 and 5. This combination of functional groups renders the molecule highly reactive in certain chemical reactions while maintaining stability under specific conditions. The presence of fluorine atoms introduces significant electronegativity, which influences the compound's physical properties, such as solubility, boiling point, and reactivity.

One of the most promising applications of 2,5-Dimethylbenzotrifluoride lies in its use as a building block in organic synthesis. The trifluoromethyl group is highly valuable in synthesizing fluorinated compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science. Additionally, the methyl groups at positions 2 and 5 provide steric hindrance, which can be advantageous in certain reactions, such as C-H activation or nucleophilic aromatic substitution, where controlling reactivity is critical.

Recent studies have highlighted the potential of 2,5-Dimethylbenzotrifluoride in fluorinated drug discovery. Fluorinated compounds are known for their ability to improve the bioavailability and metabolic stability of drugs, making them highly desirable in the pharmaceutical industry. For instance, the trifluoromethyl group can enhance the lipophilicity of a molecule, which is often correlated with better absorption and longer half-life in biological systems.

Furthermore, 2,5-Dimethylbenzotrifluoride has been explored as a candidate for radiofluorination, a process used to introduce fluorine-18 (¹⁸F) into molecules for use in positron emission tomography (PET) imaging. The trifluoromethyl group can be replaced with a fluorine-18 atom, enabling the synthesis of radiopharmaceuticals that are critical in oncology and neuroscience research.

Recent advancements in green chemistry have also focused on optimizing the synthesis of 2,5-Dimethylbenzotrifluoride. Researchers have explored catalytic methods to improve reaction efficiency, reduce by-products, and minimize environmental impact. For example, the use of transition metal catalysts or enzymatic reactions has shown promise in achieving high yields while maintaining sustainability.

Another area of interest is the electronic properties of 2,5-Dimethylbenzotrifluoride, which make it a potential candidate for applications in organic electronics. The fluorinated aromatic ring can act as an electron-deficient moiety in organic semiconductors, enabling its use in light-emitting diodes (LEDs) or field-effect transistors (FETs). This is particularly relevant in the development of next-generation electronic devices with improved performance and energy efficiency.

Moreover, 2,5-Dimethylbenzotrifluoride has been investigated for its potential as a template molecule in combinatorial chemistry. The presence of multiple substituents on the benzene ring allows for easy functionalization and diversification, making it a versatile starting material for generating libraries of compounds with tailored properties. This approach is highly valuable in drug discovery, where exploring a wide range of chemical structures can accelerate the identification of lead candidates.

Recent studies have also explored the biological activity of 2,5-Dimethylbenzotrifluoride, particularly its potential as an inhibitor or modulator of various biological targets. For instance, the compound has shown preliminary activity in inhibiting certain enzymes or receptors associated with inflammation and cancer. These findings suggest that 2,5-Dimethylbenzotrifluoride could serve as a valuable tool in drug development, particularly in diseases where modulation of these targets is therapeutically relevant.

Finally, the chemical versatility of 2,5-Dimethylbenzotrifluoride makes it an attractive candidate for custom synthesis services. Its structure allows for a wide range of modifications, such as substitution, addition, or coupling reactions, enabling the creation of highly specialized compounds tailored to specific research or industrial needs.

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